-lambda~5~-phosphane CAS No. 40168-13-6](/img/structure/B14659523.png)
[(Naphthalen-1-yl)imino](triphenyl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Naphthalen-1-yl)imino-lambda~5~-phosphane is a chemical compound that belongs to the class of tertiary phosphines These compounds are characterized by the presence of a phosphorus atom bonded to three phenyl groups and one naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl)imino-lambda~5~-phosphane typically involves the reaction of naphthalen-1-ylamine with triphenylphosphine in the presence of a suitable catalyst. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The process involves heating the reactants to a specific temperature, often around 100-150°C, and maintaining the reaction for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of (Naphthalen-1-yl)imino-lambda~5~-phosphane may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Naphthalen-1-yl)imino-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
(Naphthalen-1-yl)imino-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (Naphthalen-1-yl)imino-lambda~5~-phosphane involves its interaction with specific molecular targets. The phosphorus atom in the compound can coordinate with metal centers, making it an effective ligand in catalysis. The naphthyl group provides additional stability and electronic properties, enhancing its reactivity and selectivity in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tri(1-naphthyl)phosphine: Similar structure but lacks the imino group.
Triphenylphosphine: Lacks the naphthyl group.
Naphthalen-1-ylamine: Contains the naphthyl group but lacks the phosphine moiety.
Uniqueness
(Naphthalen-1-yl)imino-lambda~5~-phosphane is unique due to the presence of both the naphthyl and triphenylphosphine moieties, which confer distinct electronic and steric properties. This combination makes it a versatile compound in various chemical applications, particularly in catalysis and material science.
Properties
CAS No. |
40168-13-6 |
|---|---|
Molecular Formula |
C28H22NP |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
naphthalen-1-ylimino(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C28H22NP/c1-4-15-24(16-5-1)30(25-17-6-2-7-18-25,26-19-8-3-9-20-26)29-28-22-12-14-23-13-10-11-21-27(23)28/h1-22H |
InChI Key |
UJWKVECVKLFRLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=NC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


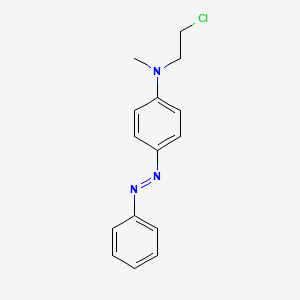
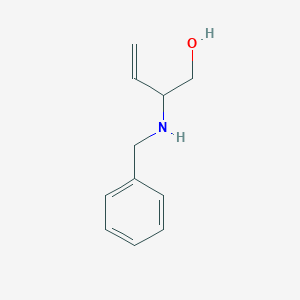
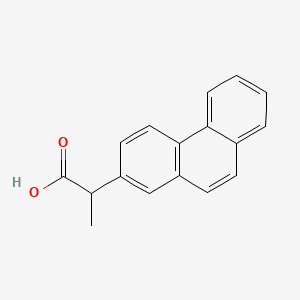
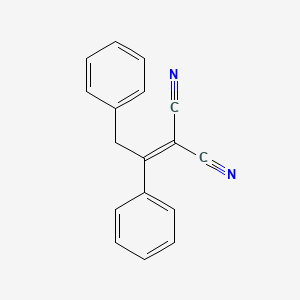
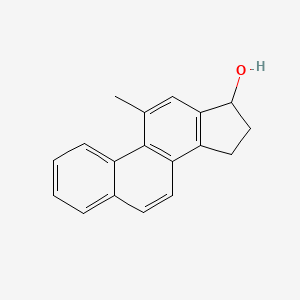
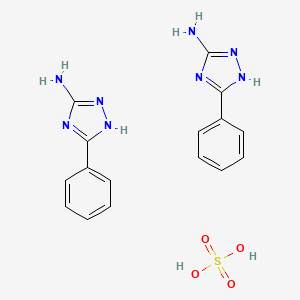
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
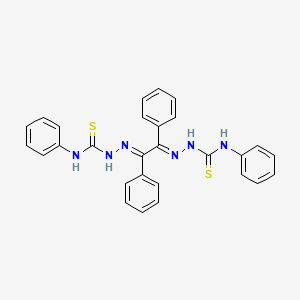

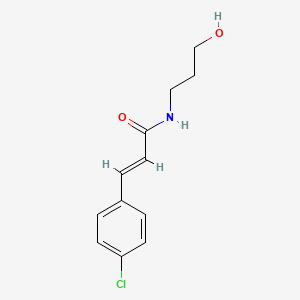
![N-[(2-Methoxy-1-phenyl-ethylidene)amino]-2,4-dinitro-aniline](/img/structure/B14659492.png)
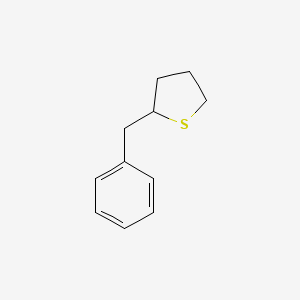
![1,1-Dimethyl-3-[2-(trimethylsilyl)ethyl]-2,3-dihydro-1H-silole](/img/structure/B14659505.png)

